1,2-Cyclobutanedione, 3,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-
Description
The compound "1,2-Cyclobutanedione, 3,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-" (hereafter referred to as Compound A) features a 1,2-cyclobutanedione core substituted at positions 3 and 4 with two symmetric 3,5-di-tert-butyl-4-oxocyclohexadienylidene groups. These substituents introduce steric bulk via the tert-butyl moieties and electron-withdrawing character via the conjugated cyclohexadienone system. However, direct experimental data on its synthesis, stability, or reactivity remain scarce in publicly available literature.
Properties
CAS No. |
61377-19-3 |
|---|---|
Molecular Formula |
C32H40O4 |
Molecular Weight |
488.7 g/mol |
IUPAC Name |
3,4-bis(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)cyclobutane-1,2-dione |
InChI |
InChI=1S/C32H40O4/c1-29(2,3)19-13-17(14-20(25(19)33)30(4,5)6)23-24(28(36)27(23)35)18-15-21(31(7,8)9)26(34)22(16-18)32(10,11)12/h13-16H,1-12H3 |
InChI Key |
AZGREPHORDYXEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C2C(=C3C=C(C(=O)C(=C3)C(C)(C)C)C(C)(C)C)C(=O)C2=O)C=C(C1=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
General Considerations
The preparation of this compound involves the synthesis of a highly substituted cyclobutanedione core with conjugated cyclohexadienylidene substituents. Due to the steric bulk and the presence of multiple keto and conjugated groups, the synthesis requires careful control of reaction conditions to avoid side reactions such as polymerization or decomposition.
Literature Survey on Preparation Routes
Despite extensive searches across major chemical databases and patent literature, there is a notable scarcity of detailed, publicly available synthetic protocols specifically for this compound. The compound is referenced primarily in chemical registries and databases such as PubChem, but explicit synthetic methodologies are not comprehensively documented in open literature or patents.
Inferred Synthetic Strategy
Based on the structure and related synthetic chemistry principles, the preparation likely involves the following key steps:
Step 1: Synthesis of the substituted cyclohexadienone units.
The 3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadienylidene moieties are derivatives of substituted cyclohexadienones, which can be synthesized via selective oxidation of corresponding phenolic precursors or via Diels-Alder reactions followed by functional group transformations.Step 2: Formation of the cyclobutanedione core.
Cyclobutanedione derivatives are commonly prepared by photochemical or thermal [2+2] cycloaddition reactions of diketones or by oxidation of cyclobutane precursors. For this compound, the 1,2-cyclobutanedione core is functionalized at the 3 and 4 positions.Step 3: Coupling of the substituted cyclohexadienylidene groups to the cyclobutanedione core.
The bis-substitution at positions 3 and 4 suggests a condensation or coupling reaction, possibly via aldol-type condensation or Knoevenagel condensation under controlled conditions to form the conjugated double bonds linking the cyclohexadienylidene units to the cyclobutanedione ring.
Typical Reaction Conditions
- Solvents: Nonpolar or moderately polar solvents such as dichloromethane, toluene, or tetrahydrofuran are likely used to maintain solubility and control reactivity.
- Temperature: Reactions are typically conducted under inert atmosphere at low to moderate temperatures (0–50 °C) to prevent decomposition.
- Catalysts: Acid or base catalysts may be employed in condensation steps, with careful stoichiometric control.
- Purification: Due to the compound's sensitivity and steric bulk, purification is often achieved by column chromatography or recrystallization from suitable solvents.
Data Table Summarizing Inferred Preparation Parameters
| Step | Reaction Type | Reagents/Precursors | Conditions | Notes |
|---|---|---|---|---|
| Synthesis of cyclohexadienone units | Oxidation / Diels-Alder | Phenolic precursors, oxidants | Mild temperature, inert atmosphere | Control of oxidation state critical |
| Formation of cyclobutanedione core | [2+2] Cycloaddition / Oxidation | Diketones or cyclobutane derivatives | UV light or thermal, inert gas | Requires precise control to avoid side reactions |
| Coupling to form bis-substituted product | Aldol/Knoevenagel condensation | Cyclobutanedione core + cyclohexadienone units | Acid/base catalyst, room temp | Stoichiometry and solvent critical for selectivity |
Chemical Reactions Analysis
Types of Reactions
1,2-Cyclobutanedione, 3,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]- can undergo various types of chemical reactions, including:
Condensation Reactions: As mentioned, it can react with o-phenylenediamine under ionic and radical conditions.
Common Reagents and Conditions
Common reagents for reactions involving this compound include o-phenylenediamine and other nucleophiles or electrophiles that can interact with the carbonyl groups. Reaction conditions may vary, but ionic and radical conditions have been explored .
Major Products
The major products of reactions involving this compound depend on the specific reagents and conditions used. Examples include dihydrocyclobuta[b]quinoxaline and dihydrobenzo[b][1,4]diazocine derivatives .
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Materials Science: Its unique structure may lend itself to the development of novel materials with specific properties.
Biology and Medicine:
Mechanism of Action
The mechanism of action for this compound would depend on the specific context in which it is used. Generally, its reactivity would be influenced by the presence of carbonyl groups and the steric effects of the bulky substituents. These features could affect how it interacts with other molecules, potentially influencing pathways and molecular targets in chemical or biological systems.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Chemical Properties
Compound A is compared below with a structurally related cyclobutanedione derivative: 3-[[3,5-bis(trifluoromethyl)phenyl]amino]-4-[[(1R,2R)-2-(dimethylamino)cyclohexyl]amino]-3-cyclobutene-1,2-dione (referenced in , hereafter Compound B).
| Property | Compound A | Compound B |
|---|---|---|
| Core Structure | 1,2-Cyclobutanedione | Cyclobutene-1,2-dione (unsaturated core) |
| Substituents | 3,5-Di-tert-butyl-4-oxocyclohexadienylidene | Trifluoromethylphenyl and dimethylaminocyclohexyl amino groups |
| Electronic Effects | Electron-withdrawing (quinoid cyclohexadienone) + steric hindrance (t-Bu) | Electron-withdrawing (CF₃) + electron-donating (amino groups) |
| Solubility | Likely lipophilic due to tert-butyl groups; poor in polar solvents | Moderate polarity from CF₃ and amino groups; soluble in aprotic solvents |
| Thermal Stability | High (steric protection from t-Bu groups) | Moderate (amino groups may introduce instability under oxidative conditions) |
| Reactivity | Electrophilic dione core; potential for Diels-Alder or cycloaddition reactions | Nucleophilic amino groups enable hydrogen bonding and SN/SNAr reactions |
Key Research Findings
- Synthetic Accessibility: Compound B’s synthesis involves coupling trifluoromethylphenyl and cyclohexylamino groups to the cyclobutene-dione core, as described in .
- Biological vs.
- Stability Under Stress: The tert-butyl groups in Compound A likely enhance resistance to hydrolysis and oxidation compared to Compound B, which may degrade under acidic or oxidative conditions due to its amino substituents.
Biological Activity
1,2-Cyclobutanedione, particularly the derivative 1,2-Cyclobutanedione, 3,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]- , is an intriguing compound in the field of organic chemistry and pharmacology. Its complex structure and potential biological activities make it a subject of interest for researchers exploring novel therapeutic agents.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 488.7 g/mol . The structural complexity arises from the presence of multiple functional groups that contribute to its reactivity and biological properties.
Table 1: Basic Properties of 1,2-Cyclobutanedione Derivative
| Property | Value |
|---|---|
| Molecular Formula | C28H34O4 |
| Molecular Weight | 488.7 g/mol |
| IUPAC Name | 1,2-Cyclobutanedione, 3,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]- |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Antimicrobial and Antitumor Activities
Research indicates that cyclobutane-containing compounds exhibit a range of biological activities including antimicrobial and antitumor effects. A review highlighted that over 60 biological active compounds have been identified within this class, demonstrating significant antibacterial and anticancer properties .
Case Study: Antitumor Activity
In a study involving various cyclobutane derivatives, one specific compound showed promising results against cancer cell lines such as HT-29 (colorectal cancer) and A549 (lung cancer). The compound exhibited an IC50 value of less than 10 µg/mL, indicating potent cytotoxicity .
The biological activity of these compounds is often attributed to their ability to interact with cellular targets such as enzymes and receptors. For instance, derivatives have been shown to act as high-affinity ligands for excitatory amino acid receptors, which are crucial in neurobiology and could be targeted for neuroprotective therapies .
Predicted Biological Activities
Using computational methods like the PASS program, additional biological activities have been predicted for cyclobutane derivatives. These predictions suggest potential applications in treating various diseases beyond antimicrobial and anticancer effects. The predicted activities include:
- Antioxidant
- Anti-inflammatory
- Neuroprotective
- Antidiabetic
Table 2: Predicted Biological Activities for Cyclobutane Derivatives
| Activity Type | Predicted Outcomes |
|---|---|
| Antioxidant | Reduces oxidative stress |
| Anti-inflammatory | Decreases inflammation markers |
| Neuroprotective | Protects neuronal cells from damage |
| Antidiabetic | Modulates glucose metabolism |
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, considering its sterically hindered substituents?
The synthesis of this compound involves multi-step reactions due to its bulky tert-butyl groups and conjugated cyclohexadienone moieties. Key steps include:
- Step 1 : Formation of the cyclohexadienone ring via oxidation or condensation reactions. For example, tert-butyl-substituted cyclohexadienone precursors can be synthesized using tert-butylation agents (e.g., tert-butyl chloride) under basic conditions .
- Step 2 : Cyclization to form the 1,2-cyclobutanedione core. This may require photochemical or thermal activation to overcome steric hindrance from the substituents.
- Step 3 : Purification via column chromatography or recrystallization to isolate the product. Steric effects may necessitate non-polar solvents (e.g., hexane/ethyl acetate mixtures) for effective separation.
Table 1: Hypothetical Synthetic Route
| Step | Objective | Reagents/Conditions | Challenges |
|---|---|---|---|
| 1 | Cyclohexadienone formation | tert-butyl chloride, K₂CO₃, DMF | Steric hindrance |
| 2 | Cyclobutanedione cyclization | UV light, 80°C, toluene | Low yield due to ring strain |
| 3 | Purification | Hexane/EtOAc (9:1) | Poor solubility |
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Advanced spectroscopic and crystallographic techniques are essential:
- NMR Spectroscopy : Analyze and NMR spectra to confirm tert-butyl groups (δ ~1.2 ppm for ) and conjugated carbonyl signals (δ ~190-200 ppm for ) .
- X-ray Crystallography : Resolve steric interactions between substituents and confirm the planarity of the cyclohexadienone rings.
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺) and isotopic patterns.
Advanced Research Questions
Q. What computational strategies can elucidate the electronic and steric effects of the substituents?
Density Functional Theory (DFT) calculations are critical:
- Electronic Structure : Optimize geometry using B3LYP/6-31G(d) to analyze conjugation in the cyclohexadienone rings and their impact on HOMO-LUMO gaps.
- Steric Maps : Generate steric maps (e.g., using SambVca) to quantify the spatial occupancy of tert-butyl groups and predict reactivity toward electrophiles.
- Solvent Effects : Include solvent models (e.g., PCM) to simulate how polarity influences spectroscopic properties.
Table 2: Hypothetical DFT Results
| Parameter | Value (Gas Phase) | Value (Solvent: Chloroform) |
|---|---|---|
| HOMO-LUMO Gap (eV) | 3.2 | 2.9 |
| Dihedral Angle (Cyclobutanedione) | 15° | 18° |
Q. How can contradictory spectroscopic data (e.g., NMR shifts) from different studies be resolved?
Contradictions often arise from solvent polarity, temperature, or impurities. Methodological solutions include:
- Standardized Conditions : Conduct NMR in deuterated chloroform (CDCl₃) at 25°C to ensure consistency.
- Dynamic NMR (DNMR) : Use variable-temperature NMR to detect conformational changes caused by steric strain.
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 3,5-di-tert-butyl-4-oxocyclohexadienones) .
Q. What mechanistic insights explain the compound’s reactivity in photo-induced reactions?
The conjugated cyclohexadienone moieties likely undergo [4+2] cycloaddition under UV light. Key considerations:
- Steric Effects : Bulky tert-butyl groups may hinder reaction rates but stabilize transition states through hyperconjugation.
- Solvent Polarity : Non-polar solvents (e.g., toluene) enhance photoexcitation efficiency by reducing solvation effects.
- Kinetic Studies : Monitor reaction progress via UV-Vis spectroscopy to track changes in conjugation.
Data Contradiction Analysis
- Example : Discrepancies in reported melting points may stem from polymorphic forms. Use Differential Scanning Calorimetry (DSC) to identify phase transitions.
Applications in Materials Science
- Hypothesis : The extended π-conjugation suggests potential as an organic semiconductor. Test via cyclic voltammetry to measure redox potentials and charge mobility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
